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Sodium hydroxide

Semiconductor manufacturing Trace metal analysis Electronic grade chemicals

Standard industrial NaOH (CAS 1310-73-2) introduces trace metals (K, Fe, Na) that cause device failure in semiconductor fabrication. CAS 81133-20-2 is the 99.99% trace metals basis grade engineered for microelectronics. - **Purity:** 99.99% (trace metals basis). K ≤100 ppm; individual transition metals at sub-ppm thresholds. - **Applications:** Si anisotropic etching (MEMS), wafer thinning, RCA cleaning, Na-ion battery cathode synthesis. - **Supply:** Lot-to-lot COA with element-specific trace metal certification.

Molecular Formula HNaO
NaOH
Molecular Weight 39.997 g/mol
CAS No. 81133-20-2
Cat. No. B3430247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium hydroxide
CAS81133-20-2
Molecular FormulaHNaO
NaOH
Molecular Weight39.997 g/mol
Structural Identifiers
SMILES[OH-].[Na+]
InChIInChI=1S/Na.H2O/h;1H2/q+1;/p-1
InChIKeyHEMHJVSKTPXQMS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility111 % (NIOSH, 2024)
easily soluble in cold water, hot water
Very soluble in water. Freely soluble in ethanol
1 g dissolves in 7.2 mL absolute alcohol, 4.2 mL methanol;  also soluble in glycerol
1 g dissolves in 0.9 mL water, 0.3 mL boiling water
Solubility in water, g/100ml at 20 °C: 109 (very good)
111%

NaOH CAS 81133-20-2: Semiconductor-Grade Purity


Sodium hydroxide (CAS 81133-20-2) is an inorganic strong base belonging to the alkali metal hydroxide class, with the molecular formula NaOH and molecular weight 40.00 g/mol . This CAS registry number specifically identifies the 99.99% (trace metals basis) semiconductor-grade variant of sodium hydroxide, distinct from general industrial-grade NaOH (CAS 1310-73-2) used in commodity applications . The compound is supplied as white pellets with a melting point of 318°C and vapor pressure of 3 mmHg at 37°C, and is specifically formulated for high-performance applications in microelectronics fabrication, including wafer etching, cleaning, and as an etchant component .

Grade Semiconductor-grade purity, trace metals certified
Workflow Wafer etching, cleaning, MEMS fabrication
Format White pellets with lot-specific certificate of analysis

Substitution Risk: Industrial NaOH vs. CAS 81133-20-2


Generic or industrial-grade sodium hydroxide cannot be substituted for CAS 81133-20-2 in semiconductor fabrication because trace metal contamination at ppm levels directly causes device failure. Industrial-grade NaOH typically contains potassium at >500 ppm and iron at >5 ppm, whereas semiconductor-grade material specifies potassium ≤100 ppm and individual transition metals at sub-ppm thresholds . At modern semiconductor process nodes, metallic contaminants including Na⁺, K⁺, Cu, Fe, and B can seed defects, shift transistor threshold voltages, poison catalysts, and create yield/reliability failures that are impossible to remediate once introduced . The 99.99% trace metals basis grade is engineered specifically against these fab-critical contaminants with lot-to-lot consistency verified by certificate of analysis, while even ACS reagent-grade NaOH lacks the element-specific trace metal certification required for microelectronics manufacturing .

  • Potassium contamination Industrial NaOH typically >500 ppm K exceeds semiconductor limits, shifting threshold voltages in MOS devices.
  • Transition metal defects Fe, Cu, B contamination at ppm levels causes irreparable yield and reliability failures in advanced process nodes.
  • Certification gap ACS reagent-grade NaOH lacks element-specific trace metal certification and lot consistency required for fab integration.

CAS 81133-20-2 Etching vs. TMAH & KOH


Trace Metal Purity: Semiconductor vs. Industrial Grade

Semiconductor-grade NaOH (CAS 81133-20-2) provides element-specific trace metal certification with potassium (K) specified at ≤100 ppm and lithium (Li) ≤10 ppm, compared to industrial-grade NaOH where potassium typically exceeds 500 ppm without element-specific certification . The SUPARPUR® grade variant achieves further reduction with potassium ≤2.0 ppm and iron ≤0.05 ppm for ultratrace analysis applications .

Trace Metal Purity
Head-to-head
K ≤100 ppm vs >500 ppm (industrial)
5× reduction
Enables element-specific contamination control for MOS devices
Per vendor COA, semiconductor-grade purity
Semiconductor manufacturing Trace metal analysis Electronic grade chemicals

Si (100) Etch Rate: NaOH vs. TMAH

In direct comparative studies, 50% NaOH aqueous solution etches (100) silicon at approximately 1.0 μm/min at 80°C, while 25% TMAH (tetramethylammonium hydroxide) achieves only ~0.3 μm/min under comparable conditions, representing a >3-fold faster etch rate for NaOH [1]. Additionally, NaOH exhibits extremely low {111} plane etch rates at temperatures below 50–60°C, enabling high anisotropy useful for V-groove and microstructural fabrication [2].

Si(100) Etch Rate
Head-to-head
~1.0 μm/min vs ~0.3 μm/min (TMAH)
3.3× faster at 80°C
Higher throughput for bulk silicon removal in MEMS fabrication
50% NaOH vs 25% TMAH, N-type wafers
Silicon anisotropic etching MEMS fabrication Wet chemical etching

Surface Quality & Carrier Lifetime: NaOH vs. KOH

In comparative wafer polishing studies at 90°C, 30% NaOH produces surface roughness (Ra) of 0.76 μm and minority carrier lifetime (τ_app) of 32 μs, whereas optimized 23% KOH achieves superior Ra of <0.55 μm with correspondingly higher carrier lifetime [1]. This demonstrates that while KOH may be preferred for applications requiring maximum surface smoothness, NaOH remains viable where higher throughput or different process integration is prioritized [2].

Surface Quality
Head-to-head
Ra 0.76 μm vs <0.47 μm (KOH)
~38% rougher surface
Trade-off between etch rate and surface finish for process design
30% NaOH vs 23% KOH, 90°C, 20 min etch
Silicon wafer polishing Minority carrier lifetime Surface roughness optimization

Trace Metal Specifications: Battery vs. Semiconductor Grade

Battery-grade NaOH monohydrate (99.9% trace metals basis) specifies potassium at <100 ppm and iron at <5 ppm, while semiconductor-grade (99.99% trace metals basis) provides tighter specifications with potassium ≤100 ppm and additional elements including boron ≤10 ppm and cesium ≤20 ppm . For ultratrace applications, SUPARPUR® grade (99.99%) achieves potassium ≤2.0 ppm, iron ≤0.05 ppm, and calcium ≤0.50 ppm, representing 50× lower potassium and 100× lower iron than battery-grade material .

Battery vs Semi Grade
Reported
SUPARPUR® K ≤2.0 ppm vs K <50 ppm (battery)
50× lower K, 100× lower Fe
Purity grade must match application contamination tolerance
SUPARPUR® for ultratrace analysis; Fe ≤0.05 ppm
Sodium-ion batteries Cathode material synthesis Battery-grade chemicals

Lot Consistency & SEMI Compliance

Semiconductor-grade NaOH (CAS 81133-20-2) is manufactured to meet SEMI C-series chemical standards which define impurity testing protocols and purity verification for microelectronics manufacturing, with specified metals controlled at ppb to ppt levels depending on process node requirements . This contrasts with even ACS reagent-grade NaOH which lacks the element-specific trace metal certification, particle count specifications, and packaging controls required for fab integration .

Lot Consistency & SEMI
Class-level
SEMI C-series compliant vs ACS reagent lacks certification
Mandatory for regulated fab process qualification and yield management
Lot-specific trace metal analysis; packaging qualification included
SEMI standards Quality assurance Semiconductor process control

CAS 81133-20-2 Applications in Semiconductors, MEMS & Batteries


MEMS Anisotropic Wafer Etching

Select CAS 81133-20-2 semiconductor-grade NaOH when anisotropic silicon etching with {111} plane selectivity is required for MEMS device fabrication. The 99.99% trace metals purity ensures that potassium, iron, and boron contamination do not degrade device electrical characteristics during V-groove formation, cavity etching, or bulk micromachining processes. As demonstrated in Section 3, NaOH provides approximately 3.3× faster (100) silicon etch rates compared to TMAH at comparable processing temperatures [1], while maintaining low {111} plane etch rates below 50–60°C for anisotropic profile control [2].

High-Throughput Wafer Thinning & Polishing

Specify CAS 81133-20-2 for silicon wafer thinning applications where processing throughput takes precedence over achieving sub-0.55 μm surface roughness. As established in Section 3 comparative data, 30% NaOH achieves etch rates suitable for bulk material removal with resulting surface roughness Ra of 0.76 μm [1]. If application requirements demand surface roughness below 0.55 μm and maximum minority carrier lifetime, procurement should pivot to optimized KOH solutions rather than NaOH [2].

Sodium-Ion Battery Cathode Synthesis

Use CAS 81133-20-2 semiconductor-grade NaOH or SUPARPUR® grade as the hydroxide source for co-precipitation synthesis of layered oxide cathode materials (both P-type and O-type) in sodium-ion battery research. As documented in Section 3, the potassium ≤100 ppm specification prevents alkali metal contamination that could alter cathode stoichiometry and electrochemical performance [1]. For applications requiring ultratrace analysis or the lowest possible transition metal background, SUPARPUR® grade with potassium ≤2.0 ppm and iron ≤0.05 ppm provides an additional 50× reduction in critical contaminants [2].

CMOS-Compatible Cleaning & Surface Prep

Employ CAS 81133-20-2 in RCA-style cleaning sequences or surface preparation steps where hydroxide-based chemistry is required for organic contaminant removal or surface conditioning in CMOS-compatible workflows. The semiconductor-grade purity with element-specific trace metal certification ensures compatibility with fab cleanliness requirements and prevents cross-contamination of sensitive process tools [1]. This grade is specifically validated for education, research, development, prototyping, and small-scale fabrication of high-tech micro- and nanochips [2].

Application
Selection Property
Validation Focus
MEMS Anisotropic Wafer Etching
Semiconductor-grade purity for anisotropic silicon etching
Etch rate and {111} selectivity verification
High-Throughput Wafer Thinning
Bulk silicon removal efficiency
Throughput vs. surface quality trade-off
Sodium-Ion Battery Cathode Synthesis
Low transition metal background
Cathode stoichiometry and electrochemical reproducibility
CMOS-Compatible Cleaning & Surface Prep
SEMI-compliant trace metal certification
Cross-contamination control and tool compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


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